molecular formula C20H24N2O3S B2462684 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide CAS No. 690245-03-5

2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B2462684
CAS RN: 690245-03-5
M. Wt: 372.48
InChI Key: OGNZTDIHBLKVDR-UHFFFAOYSA-N
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Description

“2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C20H24N2O3S . The average mass of this compound is 372.481 Da .


Molecular Structure Analysis

The molecular structure of “2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide” consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Structure-Activity Relationships in Drug Development

Research on related sulfonamide compounds highlights their significance in medicinal chemistry, particularly in designing drugs targeting specific receptors or enzymes. For example, studies on biphenylsulfonamides as endothelin-A (ETA) selective antagonists demonstrate the critical role of structural modifications on the sulfonamide moiety to enhance binding and functional activity against targeted receptors, showcasing the potential for developing therapeutics for cardiovascular diseases (N. Murugesan et al., 1998).

Antibacterial and Enzymatic Inhibition Properties

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial and enzymatic inhibition properties. For instance, N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibited moderate to high activity against both Gram-positive and Gram-negative bacterial strains, and some compounds showed good inhibition of α-glucosidase enzyme, indicating their potential as antibacterial agents and enzyme inhibitors (M. Abbasi et al., 2016).

Molecular and Electronic Structure Analysis

Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides insights into the molecular and electronic structures of such compounds. These studies involve X-ray single crystal diffraction and quantum-chemical calculations, offering a deeper understanding of the intramolecular interactions and the stereo-chemical characteristics critical for chemical reactivity and potential pharmaceutical applications (L. Rublova et al., 2017).

Antioxidant and Enzyme Inhibitory Activity

Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase. These compounds exhibit moderate antioxidant activity and significant inhibition of enzymes linked to neurodegenerative diseases, suggesting their potential therapeutic applications (Nabih Lolak et al., 2020).

Pharmacokinetics and Metabolic Pathways

Studies on compounds like JM6, related in structure to 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, focus on their metabolism and pharmacokinetics, elucidating the metabolic pathways involved and their implications for drug development and therapeutic applications. These studies are crucial for understanding the bioavailability, efficacy, and safety of sulfonamide-based drugs (M. Beconi et al., 2012).

Future Directions

A study has found that a similar compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide”, was able to increase monoclonal antibody production . This suggests that “2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide” and similar compounds could potentially be used in the production and quality control of monoclonal antibodies .

properties

IUPAC Name

2,5-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-6-7-16(2)19(14-15)26(24,25)21-18-10-8-17(9-11-18)20(23)22-12-4-3-5-13-22/h6-11,14,21H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNZTDIHBLKVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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